3-(4-Fluorophenyl)benzaldehyde
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Overview
Description
3-(4-Fluorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of fluorobenzaldehyde, a group of three constitutional isomers of fluorinated benzaldehyde, can be achieved by a halogen-exchange reaction with 4-chlorobenzaldehyde .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)benzaldehyde consists of 13 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)benzaldehyde has a boiling point of 114-116 °C (under a pressure of 0.7 Torr) and a predicted density of 1.173±0.06 g/cm3 .Scientific Research Applications
Enzymatic Baeyer–Villiger Oxidation : 3-(4-Fluorophenyl)benzaldehyde has been used in enzymatic Baeyer-Villiger oxidation processes. This oxidation is catalyzed by flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO), which shows activity with monofluoro- and difluorobenzaldehydes without substrate inhibition. This reaction leads to the production of fluorophenols and fluorobenzoic acids, suggesting unique interactions in the enzyme active site that influence the selection of the migratory group in the reaction (Moonen, Westphal, Rietjens, & Berkel, 2005).
Synthesis of Tetrahydroquinolin-5(1H)-one Derivatives : Research has shown the successful synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives through a catalyst-free one-pot four-component reaction under ultrasonic conditions. These compounds have been synthesized using various substituted benzaldehydes, including 3-(4-Fluorophenyl)benzaldehyde, and offer advantages such as excellent yields, shorter reaction times, and simple workup procedures (Govindaraju, Tabassum, Khan, & Pasha, 2016).
Photocatalytic Conversion in Aqueous Medium : The compound has been involved in studies of photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous media, using graphitic carbon nitride (g-C3N4) as a metal-free catalyst. This research is significant for environmentally friendly and sustainable chemical processes (Lima, Silva, Silva, & Faria, 2017).
Direct C-H Methylation and Fluorination : Another application is in direct C-H methylation and fluorination of benzaldehydes, including 3-(4-Fluorophenyl)benzaldehyde, using palladium catalysis. This process is important in the field of organic synthesis and pharmaceutical development (Chen & Sorensen, 2018).
Synthesis of Schiff Bases with Antiproliferative Activity : The compound has been used in synthesizing Schiff bases with potential antiproliferative effects against human cancer cell lines. These studies are crucial in the development of new anticancer agents (Kumar, Mohana, & Mallesha, 2013).
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDCJYMOBKHTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362715 |
Source
|
Record name | 3-(4-Fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)benzaldehyde | |
CAS RN |
164334-74-1 |
Source
|
Record name | 3-(4-Fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164334-74-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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